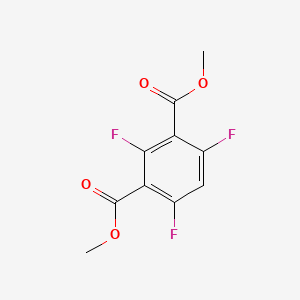![molecular formula C19H22FN3O4 B2531506 3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-03-7](/img/structure/B2531506.png)
3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione" is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione, which is a class of compounds that have been synthesized and studied for various biological activities. These compounds have been evaluated for their potential as myelostimulators and anticonvulsants, among other pharmacological properties .
Synthesis Analysis
The synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives typically involves the Strecker reaction of cyanohydrin with ammonium carbonate . This method has been employed to obtain spiroconnected N-alkoxyalkylpiperidine hydantoins, which have shown promising biological activity. The synthesis process is crucial as it impacts the yield, purity, and pharmacological properties of the final compounds.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a spirocyclic system, which includes a 1,3,8-triazaspiro[4.5]decane core. The presence of fluorine atoms, as seen in the 4-fluorobenzyl group, can significantly affect the electronic distribution and, consequently, the biological activity of these molecules . The crystal and molecular structure of related compounds has been determined by X-ray diffraction analysis, providing insights into the conformation and potential reactivity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives is influenced by the functional groups attached to the core structure. For instance, the presence of an 8-amino group and various substituents such as the 4-fluorophenoxyethyl group can lead to different pharmacological activities and interactions with biological targets . The reactivity of these compounds under different conditions can lead to the formation of new derivatives with potentially enhanced or altered biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of fluorine atoms can increase the lipophilicity of the molecules, which may affect their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion . The anticonvulsant activity of these compounds has been linked to their ability to pass the blood-brain barrier, which is influenced by their lipophilicity and molecular size .
Aplicaciones Científicas De Investigación
Supramolecular Outcomes of Fluorination
The fluorination of cyclohexane-5-spirohydantoin derivatives, including compounds similar to 3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, has been quantitatively assessed for its impact on intermolecular interactions and supramolecular architectures. The study found that fluorination enhances C–H⋯F interactions, leading to more complex three-dimensional networks. This is particularly relevant for materials science and crystal engineering, where the design of materials with specific properties can be influenced by such molecular interactions (Simić et al., 2021).
Anticonvulsant Activity
The synthesis and evaluation of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives have shown promising anticonvulsant activity. The presence of fluoro or trifluoromethyl substituents at the aryl ring significantly increased the anticonvulsant activity compared to other substituents, highlighting the potential of such compounds in pharmaceutical applications (Obniska et al., 2006).
Antimicrobial and Detoxification Applications
N-Halamine-coated cotton, using a precursor structurally related to this compound, has shown effective antimicrobial properties and potential for chemical detoxification. This research opens avenues for the development of antimicrobial textiles and materials for environmental detoxification (Ren et al., 2009).
Molecular Structure and Hydrogen Bonding Patterns
X-ray diffraction studies of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione revealed insights into the molecular structure and hydrogen bonding patterns of fluorinated spirohydantoin derivatives. Understanding these patterns is crucial for the design of new compounds with tailored properties for specific applications (Manjunath et al., 2011).
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c20-14-5-3-13(4-6-14)12-23-17(25)19(21-18(23)26)7-9-22(10-8-19)16(24)15-2-1-11-27-15/h3-6,15H,1-2,7-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBKSTCLMYSHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2531428.png)
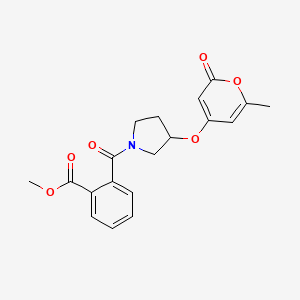
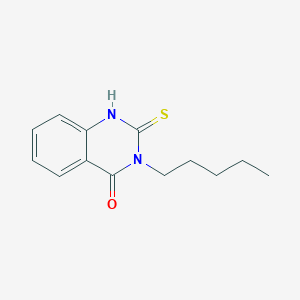

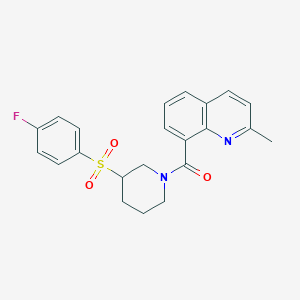
![N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2531436.png)

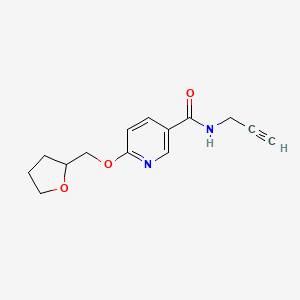
![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2531439.png)
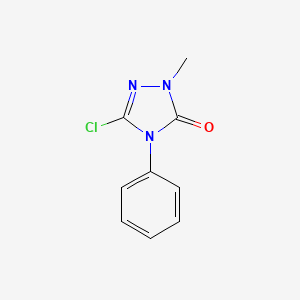
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2531442.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2531445.png)
